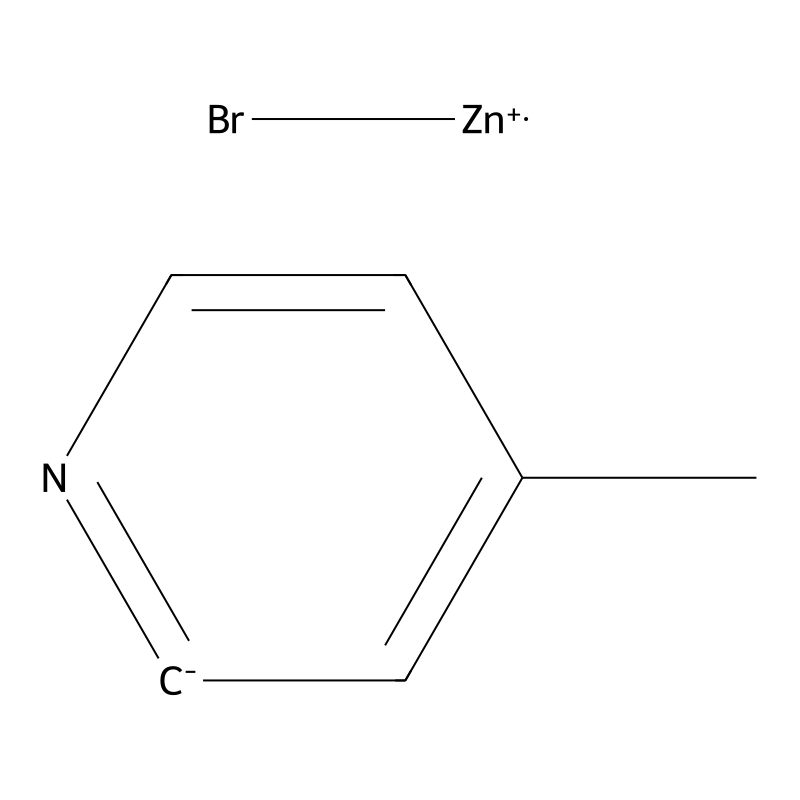4-Methyl-2-pyridylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Pyridine Derivatives
-Me-2-PyZnBr reacts with various carbonyl electrophiles, such as aldehydes, ketones, and unsaturated esters, to form new carbon-carbon bonds. This reaction allows for the introduction of a 2-pyridyl moiety with a methyl group at the 4th position into organic molecules. This specific substitution pattern can be valuable for researchers studying the structure-activity relationship of drugs or other functional molecules [1].
Cross-Coupling Reactions
-Me-2-PyZnBr can participate in cross-coupling reactions mediated by transition metal catalysts like palladium or nickel. These reactions allow for the formation of carbon-carbon bonds between the pyridyl ring and other organic fragments, enabling the construction of complex molecules with diverse functionalities. Research explores the optimization of reaction conditions and catalyst systems for efficient cross-coupling with 4-Me-2-PyZnBr [2].
4-Methyl-2-pyridylzinc bromide is an organozinc compound characterized by the presence of a pyridine ring substituted at the 4-position with a methyl group. Its chemical formula is , and it is notable for its role in various organic synthesis reactions, particularly in cross-coupling processes. The compound exhibits properties typical of organometallic reagents, including high reactivity towards electrophiles, which makes it a valuable intermediate in the synthesis of complex organic molecules.
- Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, where it reacts with aryl halides to form biaryl compounds .
- Nucleophilic Substitution: The compound acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of substituted products .
- Coupling with Heterocycles: It has been shown to effectively couple with heteroaryl halides, expanding its utility in synthesizing heterocyclic compounds .
The synthesis of 4-Methyl-2-pyridylzinc bromide typically involves the following methods:
- Direct Preparation from Pyridine Derivatives: The compound can be synthesized by reacting 4-methyl-2-bromopyridine with zinc metal in an appropriate solvent such as tetrahydrofuran .
- Negishi Coupling: This method utilizes the coupling of organozinc reagents with various electrophiles, allowing for the introduction of different substituents onto the pyridine ring .
- Palladium-Catalyzed Reactions: Employing palladium catalysts can enhance yields and selectivity in cross-coupling reactions involving this compound .
4-Methyl-2-pyridylzinc bromide finds applications primarily in organic synthesis:
- Synthesis of Biaryls: It is instrumental in forming biaryl compounds through coupling with aryl halides, which are important motifs in pharmaceuticals and materials science.
- Functionalization of Heterocycles: The compound is utilized to introduce functional groups into heterocyclic frameworks, facilitating the development of complex organic molecules.
- Research Tool: It serves as a reagent in various research settings for exploring reaction mechanisms and developing new synthetic methodologies.
Interaction studies involving 4-Methyl-2-pyridylzinc bromide focus on its reactivity with different electrophiles. These studies highlight:
- Reactivity Patterns: The compound demonstrates varying reactivity based on the nature of the electrophile (e.g., aryl halides vs. heteroaryl halides) and reaction conditions (temperature, solvent) .
- Mechanistic Insights: Understanding how this compound interacts with electrophiles aids in optimizing reaction conditions and improving yields in synthetic applications.
Several compounds share structural similarities or functional roles with 4-Methyl-2-pyridylzinc bromide. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2-Pyridylzinc bromide | Similar nucleophilic properties but lacks methyl substitution | More reactive towards certain electrophiles |
| 3-Pyridylzinc bromide | Similar reactivity but differs in substitution pattern | Reacts differently in cross-coupling due to sterics |
| 4-Ethyl-2-pyridylzinc bromide | Analogous structure with ethyl group instead of methyl | May exhibit different solubility and reactivity |
The uniqueness of 4-Methyl-2-pyridylzinc bromide lies in its specific substitution pattern and resulting reactivity profile, making it particularly useful for targeted synthetic applications while allowing for a range of transformations that may not be feasible with other similar compounds.






